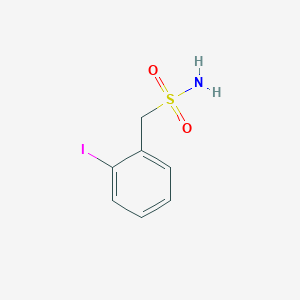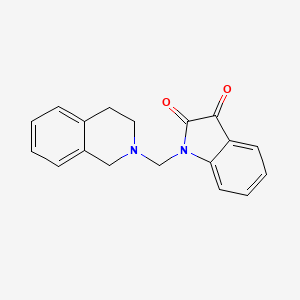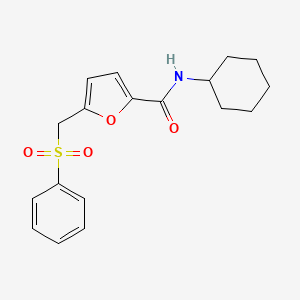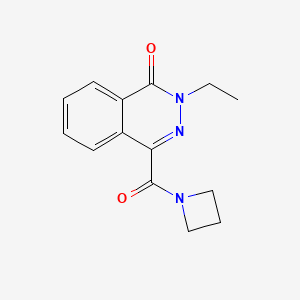
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide, also known as FPS-ZM1, is a small molecule inhibitor that targets the calcium-permeable ion channel, transient receptor potential vanilloid 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH, and is involved in the perception of pain and inflammation. FPS-ZM1 has been extensively studied for its potential use in treating pain and inflammatory disorders.
Mécanisme D'action
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide acts as a non-competitive antagonist of TRPV1, binding to a site on the channel distinct from the capsaicin binding site. It blocks the influx of calcium ions through the channel, which is necessary for the activation of downstream signaling pathways involved in pain and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on TRPV1-mediated responses, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the cytochrome P450 enzyme, CYP3A4, which is involved in the metabolism of many drugs. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its specificity for TRPV1, which allows for the selective inhibition of TRPV1-mediated responses without affecting other ion channels or receptors. However, one limitation is that this compound has a relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research involving N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as itch and thermoregulation. Additionally, this compound may have potential applications in the treatment of other disorders, such as epilepsy and anxiety.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide involves the condensation of 4-fluorobenzaldehyde and 4-isopropylbenzylamine to form the imine intermediate, which is then reduced with sodium borohydride to yield the amine. The amine is then reacted with piperidine-4-carboxylic acid and sulfonyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has been used in scientific research to investigate the role of TRPV1 in pain and inflammation. It has been shown to effectively inhibit TRPV1-mediated responses in vitro and in vivo, including capsaicin-induced currents, thermal hyperalgesia, and inflammatory pain. This compound has also been used in studies to explore the potential therapeutic applications of TRPV1 inhibition, including the treatment of chronic pain, neuropathic pain, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-15(2)16-3-9-20(10-4-16)28(26,27)24-13-11-17(12-14-24)21(25)23-19-7-5-18(22)6-8-19/h3-10,15,17H,11-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHOATZQMCNXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)







![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)
